1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Description
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a fluorine atom at the meta-position and a methoxy group at the para-position on the aromatic ring. Its molecular formula is C${11}$H${11}$FO$_3$, with a molecular weight of 210.20 g/mol. The compound’s structure combines the steric constraints of the cyclopropane ring with the electronic effects of fluorine and methoxy substituents, making it a versatile intermediate in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHCIJMQGMLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Synthetic Approach
The synthesis typically begins with commercially available aromatic precursors such as 3-fluoro-4-methoxybenzaldehyde . Another key reagent is ethyl diazoacetate , which serves as the carbene source for cyclopropanation.
| Component | Role | Source/Notes |
|---|---|---|
| 3-Fluoro-4-methoxybenzaldehyde | Aromatic aldehyde substrate | Commercially available |
| Ethyl diazoacetate | Carbene precursor for cyclopropanation | Commercially available |
| Transition metal catalysts | Facilitate cyclopropanation | Rhodium or copper-based catalysts |
Cyclopropanation Reaction
The key step in the synthesis is the cyclopropanation of the aromatic aldehyde with the diazo compound. This reaction forms the cyclopropane ring fused to the aromatic system.
- Catalysts : Transition metals such as rhodium or copper complexes are commonly employed to catalyze the carbene transfer from ethyl diazoacetate to the aromatic double bond.
- Reaction conditions : Typically carried out under mild temperatures with controlled addition of diazo compound to avoid side reactions.
- Outcome : Formation of the cyclopropane ester intermediate with the 3-fluoro-4-methoxyphenyl substituent.
Hydrolysis to Carboxylic Acid
Following cyclopropanation, the ester intermediate undergoes hydrolysis to yield the target carboxylic acid.
- Conditions : Acidic or basic hydrolysis is applied depending on the substrate sensitivity.
- Typical reagents : Aqueous sodium hydroxide or hydrochloric acid.
- Process : The ester is converted to the corresponding carboxylic acid, 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid.
- Purification : Acidification of the reaction mixture followed by extraction with organic solvents like diethyl ether or methyl tert-butyl ether.
Alternative Synthetic Routes
Other synthetic approaches reported include:
- Suzuki–Miyaura cross-coupling : This method involves coupling an arylboron reagent with an aryl halide in the presence of palladium catalysts to build the aromatic cyclopropane framework. Boron reagents such as disiamylborane or dicyclohexylborane are used to prepare intermediates for further cyclopropanation.
- Multi-step synthesis from substituted phenyl ketones : In related fluorinated cyclopropane carboxylic acids, 1-fluoro-cyclopropyl phenyl ketones are oxidized using peroxy compounds to yield the acid after base treatment and acidification. This method is noted for high yields and purity but involves more complex starting materials and steps.
Detailed Research Findings and Process Optimization
From patent literature and research data:
- The oxidation of 1-fluoro-cyclopropyl phenyl ketones with peroxy compounds proceeds with unexpected selectivity, favoring migration of the phenyl ring rather than the cyclopropyl radical, leading to high yields of the desired acid.
- The fluorinated cyclopropyl radical remains largely unreacted during oxidation, contributing to the smoothness and efficiency of the process.
- Subsequent conversion to acid chlorides and further functionalization steps are possible for derivative synthesis.
- Extraction and purification steps involve multiple solvent washes and phase separations, typically using aqueous sodium hydroxide, hydrochloric acid, toluene, diethyl ether, and methyl tert-butyl ether.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Cyclopropanation | 3-Fluoro-4-methoxybenzaldehyde, ethyl diazoacetate, Rh or Cu catalyst | Forms cyclopropane ester |
| 2 | Hydrolysis | Acidic or basic hydrolysis (NaOH or HCl) | Converts ester to carboxylic acid |
| 3 | Extraction and purification | Organic solvents (diethyl ether, MTBE), acidification | Isolates pure acid |
| 4 | Optional oxidation (related compounds) | Peroxy compounds for oxidation of ketones | High yield, selective oxidation |
| 5 | Further derivatization | Thionyl chloride for acid chloride formation | Enables synthesis of derivatives |
Industrial Considerations
- The cyclopropanation and hydrolysis steps are scalable with optimization of catalyst loading, temperature, and solvent choice to maximize yield and purity.
- The use of commercially available starting materials simplifies procurement and cost.
- Multi-step syntheses involving phenyl ketones and oxidation are more complex but provide high-purity products for specialized applications.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Structural and Substituent Variations
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic Acid (CAS 16728-01-1)
- Structure : Lacks the fluorine atom at the meta-position.
- Properties : Melting point (124–126°C), molecular weight 192.21 g/mol (C${11}$H${12}$O$_3$).
- This compound is widely used as a non-halogenated reference in structure-activity relationship (SAR) studies .
1-(3-Chlorophenyl)cyclopropane-1-carboxylic Acid (CAS 124276-34-2)
- Structure : Chlorine replaces fluorine at the meta-position.
- Properties : Molecular weight 196.62 g/mol (C${10}$H$9$ClO$_2$).
- Key Differences : Chlorine’s larger atomic radius and stronger electron-withdrawing inductive effect increase steric hindrance and acidity (predicted pKa ~3.8). This may enhance binding to hydrophobic pockets in biological targets but reduce metabolic stability compared to fluorine .
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic Acid (CAS 1260741-41-0)
- Structure : Contains a trifluoromethoxy (-OCF$3$) group instead of methoxy (-OCH$3$).
- Properties : Molecular weight 246.19 g/mol (C${11}$H$9$F$3$O$3$).
- This compound is used in agrochemical research for enhanced pest resistance .
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic Acid (CAS 869970-64-9)
- Structure : Halogen substituents at para-chloro and ortho-fluoro positions.
- Properties : Molecular weight 214.62 g/mol (C${10}$H$8$ClFO$_2$), density 1.487 g/cm³ , predicted pKa 3.81 .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Predicted pKa | LogP (Calculated) |
|---|---|---|---|---|
| Target Compound | 210.20 | Not reported | ~3.5–4.0 | 1.8 |
| 1-(4-Methoxyphenyl) analog | 192.21 | 124–126 | ~4.2 | 1.5 |
| 1-(3-Chlorophenyl) analog | 196.62 | Not reported | ~3.8 | 2.3 |
| 1-[3-(Trifluoromethoxy)phenyl] analog | 246.19 | Not reported | ~3.2 | 2.9 |
| 1-(4-Chloro-2-fluorophenyl) analog | 214.62 | Not reported | ~3.8 | 2.1 |
Notes:
- Fluorine’s electronegativity lowers the pKa of the target compound compared to the non-fluorinated 1-(4-methoxyphenyl) analog, enhancing solubility in physiological conditions.
- The trifluoromethoxy derivative’s higher LogP reflects increased lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 936728-02-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H11FO3
- Molecular Weight : 210.2 g/mol
- IUPAC Name : 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
- SMILES Notation : O=C(O)C1(C(C=C2F)=CC=C2OC)CC1
The presence of a fluorine atom and a methoxy group in the phenyl ring is believed to enhance the compound's lipophilicity and biological activity.
Biological Activity Overview
Research indicates that 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid exhibits various biological activities, primarily in the fields of oncology and neuropharmacology.
Anticancer Activity
Studies have shown that this compound may possess anticancer properties. For instance, it has been suggested that compounds with similar structural motifs can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, leading to increased levels of pro-apoptotic signals in cancer cells .
Table 1: Summary of Anticancer Studies
Neuropharmacological Effects
The compound's interaction with the central nervous system is also an area of interest. The modulation of the endocannabinoid system through MAGL inhibition suggests potential applications in pain management and neuroprotection .
The proposed mechanisms for the biological activities of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid include:
- MAGL Inhibition : By inhibiting MAGL, the compound increases the availability of endocannabinoids, which can induce apoptosis in cancer cells and reduce inflammation.
- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that promote cell death in tumors or provide neuroprotective effects.
Case Studies
Recent case studies have highlighted the effectiveness of compounds structurally related to 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid in clinical settings:
- Case Study 1 : A study involving a derivative demonstrated significant tumor regression in murine models when combined with standard chemotherapy.
- Case Study 2 : Clinical trials indicated improved pain management outcomes in patients treated with cannabinoid modulators similar to this compound.
Q & A
Q. Example Protocol :
- React 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile with aqueous lithium hydroxide in methanol/water (4:1 v/v) at 0°C for 20 hours.
- Acidify with citric acid, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Purify via column chromatography (yield: ~85-92%) .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Fluorine’s electron-withdrawing effect splits signals in the ¹³C NMR (e.g., δ 160–165 ppm for C-F) .
- ¹⁹F NMR : Detects fluorine environments (δ −84 to −91 ppm for CF₃ or C-F groups) .
HRMS : Confirms molecular formula (e.g., [M+Na]⁺ or [M-H]⁻ ions) with <2 ppm error .
X-ray Crystallography : Resolves cyclopropane ring strain (bond angles ~60°) and substituent spatial arrangement .
Q. Case Study :
- Conflicting IC₅₀ values for kinase inhibition were resolved by modeling fluorine’s electrostatic interactions with ATP-binding pockets, revealing steric clashes in certain conformations .
Advanced: What strategies optimize isotopic labeling (e.g., ¹³C) for metabolic tracing studies?
Methodological Answer:
Synthetic Route : Use ¹³C-labeled cyclopropane precursors (e.g., ¹³CO₂ carboxylation) .
Enzymatic Incorporation : Incubate with isotope-enriched media in cell cultures to track metabolic flux .
Analytical Validation : LC-MS/MS quantifies ¹³C incorporation (e.g., m/z shifts in fragmentation patterns) .
Q. Example :
- Synthesis of ¹³C-labeled cyclopropane via hydrolysis of hexyl esters in THF/MeOH with NaOH, achieving >95% isotopic purity .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
pH Stability :
- Acidic Conditions : Cyclopropane ring may undergo acid-catalyzed ring-opening (monitor via TLC at pH <3).
- Basic Conditions : Carboxylic acid deprotonation (pKa ~4.5) enhances solubility but risks esterification .
Thermal Stability :
- DSC/TGA analysis shows decomposition >160°C. Store at −20°C in inert atmosphere .
Q. Case Study :
- Scaling from 1g to 100g batches required switching from LiOH to KOH for saponification, improving yield from 70% to 88% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
